molecular formula C12H13FN2O3 B11824049 4-[2-fluoro-4-(2-nitroethenyl)phenyl]morpholine

4-[2-fluoro-4-(2-nitroethenyl)phenyl]morpholine

Katalognummer: B11824049
Molekulargewicht: 252.24 g/mol
InChI-Schlüssel: QESJIJTXIRIBKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-fluoro-4-(2-nitroethenyl)phenyl]morpholine is an organic compound with the molecular formula C12H13FN2O3 It is a derivative of morpholine, a heterocyclic amine, and contains a fluoro-substituted phenyl ring with a nitroethenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-fluoro-4-(2-nitroethenyl)phenyl]morpholine typically involves the following steps:

    Nitration: The starting material, 2-fluoro-4-nitrophenyl, undergoes nitration to introduce the nitro group.

    Vinylation: The nitro-substituted compound is then subjected to a vinylation reaction to introduce the nitroethenyl group.

    Morpholine Introduction: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous synthesis processes to ensure high yield and purity. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

4-[2-fluoro-4-(2-nitroethenyl)phenyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The fluoro and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include nitroso derivatives or other oxidized forms.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Substituted derivatives with various nucleophiles.

Wissenschaftliche Forschungsanwendungen

4-[2-fluoro-4-(2-nitroethenyl)phenyl]morpholine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-[2-fluoro-4-(2-nitroethenyl)phenyl]morpholine involves its interaction with specific molecular targets. The nitroethenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions may affect various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(2-fluoro-4-nitrophenyl)morpholine
  • 4-(2-fluoro-4-methylphenyl)morpholine
  • 4-(2-fluoro-4-chlorophenyl)morpholine

Uniqueness

4-[2-fluoro-4-(2-nitroethenyl)phenyl]morpholine is unique due to the presence of both a fluoro-substituted phenyl ring and a nitroethenyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Eigenschaften

Molekularformel

C12H13FN2O3

Molekulargewicht

252.24 g/mol

IUPAC-Name

4-[2-fluoro-4-(2-nitroethenyl)phenyl]morpholine

InChI

InChI=1S/C12H13FN2O3/c13-11-9-10(3-4-15(16)17)1-2-12(11)14-5-7-18-8-6-14/h1-4,9H,5-8H2

InChI-Schlüssel

QESJIJTXIRIBKU-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C2=C(C=C(C=C2)C=C[N+](=O)[O-])F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.